4-{2-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethoxy]ethyl}morpholine
CAS No.: 860-44-6
Cat. No.: VC17297760
Molecular Formula: C22H37NO5
Molecular Weight: 395.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 860-44-6 |
|---|---|
| Molecular Formula | C22H37NO5 |
| Molecular Weight | 395.5 g/mol |
| IUPAC Name | 4-[2-[2-[2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]ethoxy]ethoxy]ethyl]morpholine |
| Standard InChI | InChI=1S/C22H37NO5/c1-19(2)21-5-4-20(3)18-22(21)28-17-16-27-15-14-26-13-12-25-11-8-23-6-9-24-10-7-23/h4-5,18-19H,6-17H2,1-3H3 |
| Standard InChI Key | IPCVMVMCDCHILU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)C(C)C)OCCOCCOCCOCCN2CCOCC2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound, with the systematic IUPAC name 4-[2-[2-[2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]ethoxy]ethoxy]ethyl]morpholine, belongs to the morpholine class of heterocyclic amines. Its molecular formula is C₂₂H₃₇NO₅, yielding a molecular weight of 395.5 g/mol. The structure integrates a morpholine ring (a six-membered ring containing one nitrogen and one oxygen atom) connected via a polyethylene glycol (PEG)-like ethoxy chain to a substituted phenolic group (5-methyl-2-isopropylphenol).
Key Structural Features:
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Morpholine Core: The morpholine moiety (C₄H₉NO) provides a polar, water-soluble scaffold often utilized in drug design to enhance bioavailability.
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Phenoxy-Ethoxy Chain: A tetraethylene glycol spacer (-OCH₂CH₂-O-) bridges the morpholine and phenolic groups, imparting flexibility and influencing solubility.
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Substituted Phenol: The 5-methyl-2-isopropylphenol group introduces hydrophobic character, potentially aiding membrane permeability.
Spectroscopic and Physicochemical Data
While experimental data for this compound remain sparse, analogous morpholine derivatives exhibit logP values between 1.5–3.0, suggesting moderate lipophilicity. The presence of multiple ether oxygens and the morpholine nitrogen likely confers water solubility at physiological pH.
Table 1: Key Identifiers and Properties
| Property | Value |
|---|---|
| CAS No. | 860-44-6 |
| Molecular Formula | C₂₂H₃₇NO₅ |
| Molecular Weight | 395.5 g/mol |
| IUPAC Name | 4-[2-[2-[2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]ethoxy]ethoxy]ethyl]morpholine |
| Canonical SMILES | CC1=CC(=C(C=C1)C(C)C)OCCOCCOCCOCCN2CCOCC2 |
Synthesis and Reactivity
Synthetic Pathways
The compound’s synthesis likely involves sequential Williamson etherification reactions:
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Phenolic Alkylation: 5-Methyl-2-isopropylphenol reacts with tetraethylene glycol ditosylate to form the ethoxy chain.
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Morpholine Conjugation: The terminal hydroxyl group of the ethoxy chain is substituted with morpholine via nucleophilic substitution.
Critical Considerations:
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Protection-Deprotection: Alcohol and amine functionalities may require protection (e.g., using tert-butyldimethylsilyl groups) to prevent side reactions.
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Purification: Chromatographic techniques (e.g., silica gel column chromatography) are essential due to the compound’s polarity and structural complexity.
Reactivity Profile
The morpholine nitrogen can participate in acid-base reactions, while the ethoxy chain may undergo oxidation or hydrolysis under extreme conditions. The phenolic moiety is susceptible to electrophilic substitution, though steric hindrance from the isopropyl group may limit reactivity.
Pharmaceutical and Chemical Applications
Drug Delivery and Solubilization
Morpholine derivatives are widely employed as solubilizing agents in drug formulations. The ethoxy chain in this compound could enhance the aqueous solubility of hydrophobic APIs (Active Pharmaceutical Ingredients), making it a candidate for prodrug design.
Intermediate in Organic Synthesis
The molecule’s dual functionality (morpholine and phenol) positions it as a versatile building block for:
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Ligand Design: Coordination to metal catalysts in asymmetric synthesis.
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Polymer Chemistry: Serving as a monomer in polyether or polyamide syntheses.
Table 2: Comparative Analysis of Analogous Compounds
| Compound | Application | Key Feature |
|---|---|---|
| 4-{2-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethoxy]ethyl}morpholine | Potential solubilizer | PEG-like spacer |
| 4-(2-(2-(6,6-Dimethyl-2-norpinanyl)ethoxy)ethyl)morpholine citrate | Bronchodilator (historical use) | Bicyclic terpene moiety |
Future Research Directions
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Pharmacokinetic Studies: Evaluate absorption, distribution, and metabolism in model organisms.
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Structure-Activity Relationships (SAR): Modify the ethoxy chain length to optimize solubility and target binding.
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Toxicological Profiling: Assess acute and chronic toxicity in vitro and in vivo.
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